二乙基膦酸铝

概述

描述

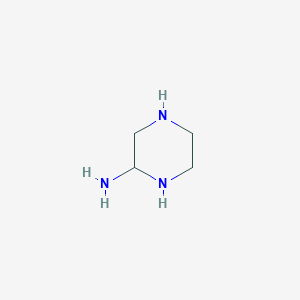

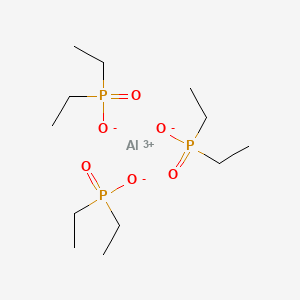

Aluminum diethylphosphinate (AlDEP) is a type of organophosphorus compound that has been used in a variety of scientific research applications. AlDEP is a versatile compound that can be used in a wide range of experiments and studies due to its unique chemical and physical properties.

科学研究应用

热塑性聚氨酯中的阻燃剂

二乙基膦酸铝 (ADP) 已经被用作热塑性聚氨酯 (TPU) 中的阻燃剂。 ADP 的形态可以被控制,以实现阻燃性和机械性能之间的平衡 。 例如,发现棒状 ADP (ADP-2) 将极限氧指数 (LOI) 值从 22.5% 提高到 28.0%,达到 UL-94 V-2 评级,并将总热释放 (THR) 降低了 25.6%,与原始 TPU 相比 .

聚丁二酸丁二醇酯 (PBS) 中的阻燃剂

ADP 已经被用于改善聚丁二酸丁二醇酯 (PBS) 的阻燃性,PBS 是一种有前景的生物降解聚合物。 当 ADP 的含量达到 25wt% 时,LOI 提高到 29.5%,在 UL-94 垂直燃烧测试中达到 V0 评级 .

增强机械性能

添加 ADP 可以改善聚合物的机械性能。 例如,添加 ADP 后,PBS 的拉伸强度和杨氏模量有所提高 .

在有机材料中的应用

由于其出色的阻燃性、不迁移性和环境友好性,ADP 已应用于有机材料,例如玻璃纤维填充尼龙、聚对苯二甲酸丁二醇酯 (PBT) 和热固性树脂 .

在无卤阻燃复合材料中的应用

ADP 作为一种新型的无卤阻燃剂,可以作为制备无卤阻燃复合材料的良好候选者 .

在聚乙烯、聚酰胺 6、聚氨酯和环氧树脂中的应用

ADP 被广泛添加到聚乙烯 (PE)、聚酰胺 6 (PA6)、聚氨酯 (PU)、聚对苯二甲酸丁二醇酯 (PBT) 和环氧树脂 (EP) 中,以改善它们的阻燃性 .

作用机制

Target of Action

Aluminum Diethylphosphinate primarily targets polymers, particularly those that are highly flammable such as polyamides, polyesters, thermosets, and elastomers . The compound acts as a flame retardant, contributing to the charring of the polymer matrix, thereby protecting the substrate against heat and oxygen attack .

Mode of Action

The mode of action of Aluminum Diethylphosphinate involves both the gas phase and the condensed phase. In the condensed phase, Aluminum Diethylphosphinate contributes to the formation of a condensed phase of non-flammable liquid diaphragm, which coats the surface of the combustion to insulate the air, achieving a flame retardant effect .

Biochemical Pathways

The biochemical pathways affected by Aluminum Diethylphosphinate involve the thermal degradation of the polymer. The compound decomposes to form volatile diethyl phosphinic acid and an aluminum phosphate residue, which acts as a barrier for fuel and heat transport . This process results in the formation of a stable char layer that acts as a physical barrier to prevent the heat and oxygen from entering the matrix during combustion .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Aluminum Diethylphosphinate, we can discuss its thermal stability and how it affects its bioavailability in the target material. The compound has high thermal stability , which means it can withstand high temperatures without breaking down until it reaches a temperature above 300°C . This property is crucial for its effectiveness as a flame retardant in various high-temperature applications.

Result of Action

The result of Aluminum Diethylphosphinate’s action is the enhanced flame retardancy of the target material. It lowers the initial decomposition temperature and increases the char residual of the material . In the presence of Aluminum Diethylphosphinate, the heat release rate and smoke density grade of the coatings are decreased significantly . This leads to improved fire safety performance of the material .

Action Environment

The action of Aluminum Diethylphosphinate is influenced by environmental factors such as temperature and the presence of oxygen. Its effectiveness as a flame retardant increases under high-temperature conditions due to its high thermal stability . Furthermore, the compound’s flame retardant properties can be enhanced by the presence of other flame retardant additives like melamine polyphosphate or melamine cyanurate . The compound’s action can also be influenced by the morphology of the flame retardant, which can be manipulated to achieve a balance between satisfactory flame retardancy and superior mechanical properties .

生化分析

Biochemical Properties

Its flame-retardant properties suggest that it may interact with certain enzymes, proteins, and other biomolecules in a way that inhibits combustion processes .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminum Diethylphosphinate has been shown to have high thermal stability This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies

属性

| { "Design of the Synthesis Pathway": "The synthesis of Aluminum Diethylphosphinate can be achieved through a reaction between aluminum isopropoxide and diethylphosphinic acid.", "Starting Materials": [ "Aluminum isopropoxide", "Diethylphosphinic acid" ], "Reaction": [ "Add diethylphosphinic acid dropwise to a solution of aluminum isopropoxide in anhydrous toluene under nitrogen atmosphere.", "Heat the reaction mixture to reflux for 24 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with anhydrous toluene and dry under vacuum to obtain Aluminum Diethylphosphinate as a white solid." ] } | |

| 225789-38-8 | |

分子式 |

C4H11AlO2P |

分子量 |

149.08 g/mol |

IUPAC 名称 |

aluminum;diethylphosphinate |

InChI |

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |

InChI 键 |

GNQAGTIQCCWTSZ-UHFFFAOYSA-N |

SMILES |

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3] |

规范 SMILES |

CCP(=O)(CC)O.[Al] |

| 225789-38-8 | |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)